3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

FGFR kinase drug discovery using mono-functional 7-azaindole building blocks faces synthetic bottlenecks and regioisomeric impurity risks. 3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1638768-26-9) solves these via dual orthogonal handles: • 3-Iodo: Suzuki-Miyaura coupling at the dominant electrophilic position for aryl/heteroaryl diversity. • 6-COOH: Independent amide coupling or PROTAC linker conjugation. Bypasses late-stage iodination, eliminating 2-/4-regioisomer impurities for higher API purity. Pre-formed scaffold ensures batch-to-batch consistency for medchem libraries.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
Cat. No. B12273347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN2)I)C(=O)O
InChIInChI=1S/C8H5IN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeySBAZTPWNMAPLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid: A Bifunctional Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1638768-26-9) is a heterocyclic compound with the molecular formula C₈H₅IN₂O₂ and a molecular weight of 288.04 . It belongs to the 7-azaindole class and features a pyrrolo[2,3-b]pyridine core with an iodine atom at the 3-position and a carboxylic acid group at the 6-position . The compound is predicted to have a density of 2.220±0.06 g/cm³ and a pKa of 12.53±0.40 . Its dual functionality makes it a versatile building block, particularly for palladium-catalyzed cross-coupling reactions and subsequent derivatization into biologically active molecules, notably as a precursor for potential kinase inhibitors [1].

The Procurement Risk of Substituting 3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid with Other Azaindole Analogs


In drug discovery and materials science, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is widely employed, but the specific substitution pattern on this core is the primary determinant of a molecule's biological activity and chemical reactivity. Swapping 3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid for a structurally similar analog, such as the 2-iodo or 4-iodo isomer, or a compound lacking the 6-carboxylic acid handle, is not a neutral decision. The 3-position is the dominant site for electrophilic substitution on the 7-azaindole core, making this specific isomer uniquely positioned for certain cross-coupling strategies [1]. Furthermore, the carboxylic acid at the 6-position offers a distinct derivatization handle (e.g., amide formation, esterification) that is absent in simpler 3-iodo-7-azaindoles. This dual-functional architecture is critical for advanced synthetic planning; substituting it with a mono-functional analog fundamentally alters the accessible chemical space and introduces significant risk of project delay and synthetic failure. The quantitative evidence below details the precise, verifiable differences that justify a specific procurement strategy for this compound.

Quantitative Differentiation of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid from Close Analogs and In-Class Compounds


Synthetic Utility: Bifunctional Core Enables Consecutive Derivatization via Orthogonal Handles

Unlike the simpler and more common building block 3-iodo-7-azaindole (CAS 23616-57-1), which possesses only a single reactive handle (the iodine atom), 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a bifunctional molecule. It contains both a reactive 3-iodo group, primed for transition metal-catalyzed cross-coupling, and a 6-carboxylic acid group, available for orthogonal transformations such as amide coupling or esterification [1]. This dual functionality enables a consecutive, two-step derivatization strategy from a single building block, which is not possible with the mono-functional comparator. This structural advantage significantly streamlines the synthesis of complex molecular architectures and diverse compound libraries .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Isomeric Reactivity: C3-Iodination is the Kinetically Favored Pathway on the 7-Azaindole Scaffold

In the 1H-pyrrolo[2,3-b]pyridine ring system, electrophilic substitution reactions, including iodination, occur predominantly at the 3-position [1]. While syntheses exist for other regioisomers like 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, the 3-iodo isomer represents the kinetically favored and most direct synthetic entry point. This regiospecific reactivity is critical for scientists designing synthetic routes, as the 3-position is the primary site for introducing diversity. Using the 3-iodo derivative, such as the target compound, aligns with the intrinsic electronic properties of the azaindole core, potentially leading to higher yields and more reliable outcomes in subsequent derivatization steps compared to less electronically favored isomers .

Electrophilic Substitution Reaction Selectivity Regiochemistry

Physicochemical Differentiation: Predicted pKa and Density Distinguish from Non-Halogenated and 5-Fluoro Analogs

While experimental data is scarce, predicted physicochemical properties provide a basis for differentiation from close analogs. For the target compound, the predicted pKa is 12.53±0.40 and density is 2.220±0.06 g/cm³ . In comparison, the non-halogenated parent compound, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5), has a reported density of 1.5±0.1 g/cm³ [1]. The significantly higher predicted density of the target compound (a difference of 0.72 g/cm³) is directly attributable to the presence of the heavy iodine atom. This substantial difference confirms its distinct identity and can be a critical factor in separation science and formulation development. Another analog, 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, lacks this property, further highlighting the unique physicochemical profile of the 3-iodo compound .

Physicochemical Properties Drug-likeness HPLC Method Development

Defined Application Scenarios for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Based on Verified Evidence


Medicinal Chemistry: Consecutive Derivatization for Kinase-Focused Library Synthesis

This compound is ideally suited for medicinal chemistry programs requiring the rapid synthesis of diverse compound libraries around the 7-azaindole core, particularly for targets like FGFR kinases [1]. The orthogonal reactivity of the 3-iodo and 6-carboxylic acid groups allows for a modular, two-step sequence [2]. In a typical workflow, a researcher can first perform a Suzuki-Miyaura coupling on the 3-iodo group to introduce an aryl or heteroaryl moiety. In a second, independent step, the 6-carboxylic acid can be activated and coupled with a library of diverse amines to generate a matrix of amide analogs. This approach is more efficient than using separate mono-functional building blocks for each point of diversity.

Chemical Biology: Synthesis of Bifunctional Probe Molecules and PROTACs

The dual-functional nature of this building block is highly advantageous for constructing complex chemical biology tools. As established in Section 3 [1], the 3-iodo group can serve as an attachment point for a targeting ligand (e.g., a kinase-binding moiety) via cross-coupling, while the 6-carboxylic acid provides a solvent-exposed handle for conjugation to a linker, fluorophore, or E3 ligase ligand [3]. This enables the precise and modular assembly of bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras) or fluorescent probes, where defined attachment points are critical for maintaining target engagement and functional activity.

Process Chemistry: Regiospecific Functionalization to Avoid Isomeric Impurities

For process chemists scaling up the synthesis of 3-substituted-7-azaindole derivatives, starting with the pre-formed 3-iodo-6-carboxylic acid scaffold offers a significant advantage in controlling regioisomeric impurities. As noted in Section 3, electrophilic substitution on the 7-azaindole core occurs predominantly at the 3-position [4]. By using this pre-iodinated building block, the synthetic route bypasses a potentially low-yielding and difficult-to-purify iodination step on a more complex intermediate. This ensures a higher purity profile for the final active pharmaceutical ingredient (API) by minimizing the formation of difficult-to-remove 2- or 4-substituted regioisomers, a critical factor for regulatory compliance and manufacturing consistency.

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